10-Cyclohexyldecane-2,6-dione
Description
The compound 10-Cyclohexyldecane-2,6-dione features a linear aliphatic chain (decane) with a cyclohexyl substituent at the 10th carbon and ketone groups at the 2nd and 6th positions.
Properties
CAS No. |
60439-26-1 |
|---|---|
Molecular Formula |
C16H28O2 |
Molecular Weight |
252.39 g/mol |
IUPAC Name |
10-cyclohexyldecane-2,6-dione |
InChI |
InChI=1S/C16H28O2/c1-14(17)8-7-13-16(18)12-6-5-11-15-9-3-2-4-10-15/h15H,2-13H2,1H3 |
InChI Key |
IMUXUOCKGCZEQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCCC(=O)CCCCC1CCCCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Cyclohexyldecane-2,6-dione can be achieved through various synthetic routes. One common method involves the use of cyclohexanone and decane-2,6-dione as starting materials. The reaction typically proceeds via aldol condensation followed by dehydration to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions using continuous flow reactors. This method allows for better control over reaction parameters and improved yield. Additionally, the use of catalysts such as zeolites or metal oxides can enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
10-Cyclohexyldecane-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or diketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
10-Cyclohexyldecane-2,6-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 10-Cyclohexyldecane-2,6-dione involves its interaction with various molecular targets. The compound can act as a substrate for enzymes involved in oxidation-reduction reactions. The ketone groups in the molecule can participate in nucleophilic addition reactions, leading to the formation of various intermediates and products. The pathways involved include the activation of carbonyl groups and subsequent transformations.
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence highlights several dione-containing compounds with varying structural motifs and applications. Below is a comparative analysis:
Ergostane-3,6-dione
- Structure : Steroidal framework with ketone groups at positions 3 and 6 (, Figure 1).
- Properties: Isolated from rice straw extracts via GC-MS.
- Relevance : Unlike 10-Cyclohexyldecane-2,6-dione, ergostane-3,6-dione is cyclic and part of a steroid backbone, limiting direct structural comparison. However, both share the 3,6-dione motif, which may influence redox activity or metabolic interactions.
Benzoacridine-5,6-dione Derivatives
- Structure : Fused aromatic system with ketones at positions 5 and 6 (–6).
- Properties: Synthesized via nucleophilic attack on naphthoquinone intermediates. Demonstrated potent anti-breast cancer activity in MCF-7 cells (IC50: 5.4–47.99 μM).
- Relevance : The planar aromatic structure of benzoacridine-5,6-dione contrasts with the aliphatic/cyclohexyl structure of this compound. However, the 5,6-dione motif is critical for binding to cancer-related proteins (e.g., BRCA1).
Ergost-25-ene-3,6-dione
- Structure : Steroid derivative with a double bond at C25 and ketones at C3 and C6 ().
- Properties : Identified in Solanum torvum extracts. Exhibited higher binding affinity to breast cancer proteins than doxorubicin in molecular docking studies.
Tetracyclic Diones
- Structure : 2,6-exo-8,10-exo-4,9-dioxatetracyclo[5.3.1.0<sup>2,6</sup>.0<sup>8,10</sup>]undecane-3,5-dione ().
- Properties : Rigid bicyclic framework synthesized for applications in polymer or medicinal chemistry.
- Relevance : Highlights the versatility of dione-containing scaffolds in materials science, though topological differences limit direct comparisons.
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